N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of cyclohexyl groups attached to a silanediamine core, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine typically involves the reaction of cyclohexylamine with methylsilanediamine under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine involves large-scale reactors and continuous flow processes. The use of advanced catalysts and automated systems ensures consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine, which can be used in further chemical synthesis and applications .
Wissenschaftliche Forschungsanwendungen
N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dicyclohexylmethylamine
- N-Methyldicyclohexylamine
- Cyclohexanamine, N-cyclohexyl-N-methyl-
Uniqueness
N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine stands out due to its unique silanediamine core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
80228-86-0 |
---|---|
Molekularformel |
C20H41N3Si |
Molekulargewicht |
351.6 g/mol |
IUPAC-Name |
N-[[bis(cyclohexylamino)-methylsilyl]methyl]cyclohexanamine |
InChI |
InChI=1S/C20H41N3Si/c1-24(22-19-13-7-3-8-14-19,23-20-15-9-4-10-16-20)17-21-18-11-5-2-6-12-18/h18-23H,2-17H2,1H3 |
InChI-Schlüssel |
CPCJZUWFIVJFAB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CNC1CCCCC1)(NC2CCCCC2)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.